Cas no 2367-15-9 (8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE)

8-Fluoro-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated heterocyclic compound featuring a carbazole core structure with a fluorine substituent at the 8-position. This scaffold is of significant interest in medicinal chemistry due to its potential as a building block for bioactive molecules, particularly in the development of CNS-targeting agents and kinase inhibitors. The fluorine atom enhances metabolic stability and modulates electronic properties, improving binding affinity and selectivity. Its partially saturated tetrahydrocarbazole framework offers conformational flexibility, facilitating interactions with diverse biological targets. The compound serves as a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and materials, with applications in drug discovery programs focusing on neurological disorders and cancer therapeutics. Its well-defined structure allows for precise derivatization, enabling structure-activity relationship studies.
8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE structure
2367-15-9 structure
Product name:8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE
CAS No:2367-15-9
MF:C12H12FN
MW:189.228786468506
CID:4642432
PubChem ID:20183691

8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE Chemical and Physical Properties

Names and Identifiers

    • 1H-Carbazole, 8-fluoro-2,3,4,9-tetrahydro-
    • 8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE
    • Inchi: 1S/C12H12FN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2
    • InChI Key: YDEBGDVKCIHQHJ-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2F)C2=C1CCCC2

Computed Properties

  • Exact Mass: 189.095377549g/mol
  • Monoisotopic Mass: 189.095377549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.8Ų
  • XLogP3: 3.4

8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR01CAHG-1g
8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE
2367-15-9 95%
1g
$672.00 2025-02-09
Enamine
EN300-742214-0.05g
8-fluoro-2,3,4,9-tetrahydro-1H-carbazole
2367-15-9 95%
0.05g
$88.0 2024-05-24
A2B Chem LLC
AW51976-100mg
8-Fluoro-2,3,4,9-tetrahydro-1h-carbazole
2367-15-9 95%
100mg
$174.00 2024-04-20
A2B Chem LLC
AW51976-10g
8-Fluoro-2,3,4,9-tetrahydro-1h-carbazole
2367-15-9 95%
10g
$2166.00 2024-04-20
A2B Chem LLC
AW51976-5g
8-Fluoro-2,3,4,9-tetrahydro-1h-carbazole
2367-15-9 95%
5g
$1471.00 2024-04-20
Enamine
EN300-742214-5.0g
8-fluoro-2,3,4,9-tetrahydro-1H-carbazole
2367-15-9 95%
5.0g
$1364.0 2024-05-24
Enamine
EN300-742214-0.5g
8-fluoro-2,3,4,9-tetrahydro-1H-carbazole
2367-15-9 95%
0.5g
$353.0 2024-05-24
Aaron
AR01CAHG-50mg
8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE
2367-15-9 95%
50mg
$146.00 2025-02-09
Aaron
AR01CAHG-100mg
8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE
2367-15-9 95%
100mg
$207.00 2025-02-09
Aaron
AR01CAHG-2.5g
8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE
2367-15-9 95%
2.5g
$1295.00 2025-02-09

Additional information on 8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE

Professional Introduction to 8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE (CAS No. 2367-15-9)

8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE, identified by its Chemical Abstracts Service (CAS) number 2367-15-9, is a fluorinated tetrahydropyrazole derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the broader class of carbazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The introduction of a fluorine atom at the 8-position of the tetrahydropyrazole ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The structural motif of 8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE is characterized by a saturated six-membered ring fused to a nitrogen-containing heterocycle. The presence of the fluorine substituent enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Furthermore, fluorine atoms can influence the binding affinity and selectivity of small molecules to biological targets, making this compound an attractive candidate for further investigation.

In recent years, there has been a surge in research focused on developing novel fluorinated heterocycles as pharmacophores. Among these, carbazole derivatives have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The fluorine atom in 8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE plays a pivotal role in modulating the pharmacokinetic properties of the compound. For instance, fluorine substitution can improve bioavailability by enhancing passive diffusion across biological membranes.

One of the most compelling aspects of 8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE is its potential as a lead compound for further derivatization. Researchers have leveraged its scaffold to develop more complex molecules with enhanced biological activity. For example, modifications at the 2-, 3-, and 4-positions have been explored to optimize interactions with specific biological targets. These modifications have led to the discovery of novel compounds with improved efficacy and reduced toxicity.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development. Fluorine atoms can alter electronic distributions within molecules, leading to increased binding affinity and selectivity. This property is particularly valuable in designing drugs that target enzymes and receptors with high precision. 8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE exemplifies this trend by serving as a versatile building block for generating new therapeutic agents.

Recent advances in computational chemistry have further accelerated the discovery process for fluorinated heterocycles like 8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE. Molecular modeling techniques allow researchers to predict the binding modes of these compounds to biological targets with remarkable accuracy. This approach has enabled the rapid design and optimization of novel drug candidates without the need for extensive experimental screening.

The synthesis of 8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE involves multi-step organic reactions that highlight its synthetic versatility. Key steps include fluorination reactions at the 8-position followed by cyclization to form the tetrahydropyrazole ring. The use of advanced synthetic methodologies ensures high yields and purity levels essential for pharmaceutical applications.

In conclusion,8-FLUORO-2,3,4,9-TETRAHYDRO,1H-CARBAZOLE (CAS No. 2367,15,9) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its role as a lead compound underscores its importance in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound,8, FLUORO, -2,3,4,9-TETRAHYDRO, -1H-CARBAZOLE will undoubtedly remain at the forefront of pharmaceutical innovation.

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